Chemical Orthogonality: MOM Group Stability During Suzuki-Miyaura Coupling
The ortho-methoxymethyl (MOM) protecting group in this compound demonstrates complete stability under the basic, aqueous conditions (pH 10–12) typically employed in Suzuki-Miyaura cross-coupling reactions. This is a critical differentiator from other protecting groups like silyl ethers or acetals, which can be prone to premature cleavage [1]. The MOM group remains intact on the boronic acid coupling partner, allowing for the selective formation of a C-C bond at the boron-bearing carbon while preserving a protected alcohol functionality for later-stage deprotection [2].
| Evidence Dimension | Chemical stability under Suzuki coupling conditions |
|---|---|
| Target Compound Data | MOM group stable under basic conditions (pH 10–12) [1]. |
| Comparator Or Baseline | Unprotected ortho-hydroxy phenylboronic acid or silyl-protected analog. |
| Quantified Difference | Complete stability vs. potential for deprotection or side-reactions for comparators [1]. |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions (aqueous base, Pd catalyst). |
Why This Matters
This orthogonality enables sequential, iterative coupling strategies that are essential for building complex molecular architectures in pharmaceutical research.
- [1] Differentially Protected Benzenediboronic Acids: Divalent Cross-Coupling Modules for the Efficient Synthesis of Boron-Substituted Oligoarenes. Organic Letters 2021, 23, 19, 7450-7455. View Source
- [2] Gozdalik, J. T.; Adamczyk-Woźniak, A.; Sporzyński, A. The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry 2020, 913, 121202. View Source
